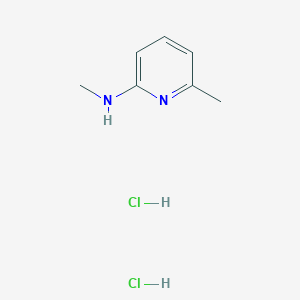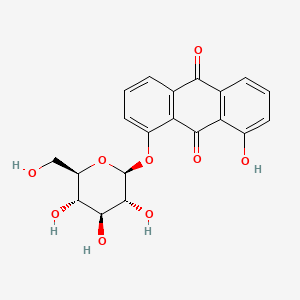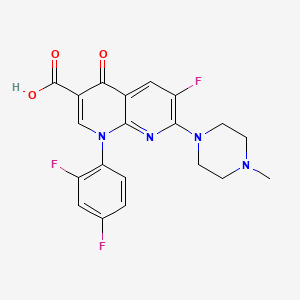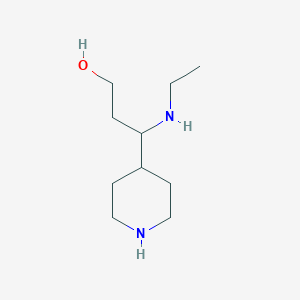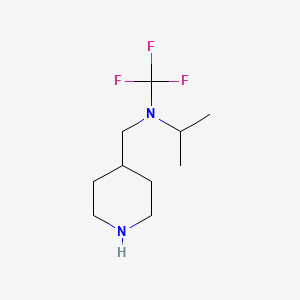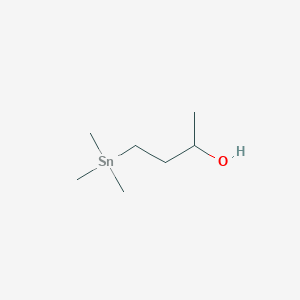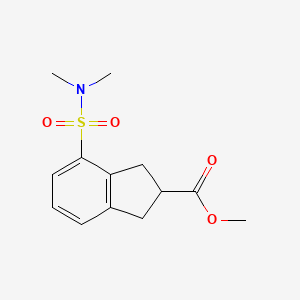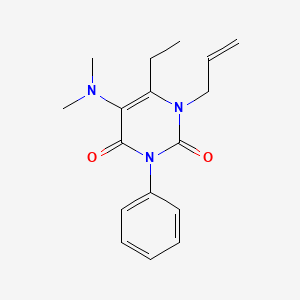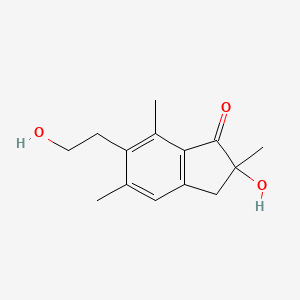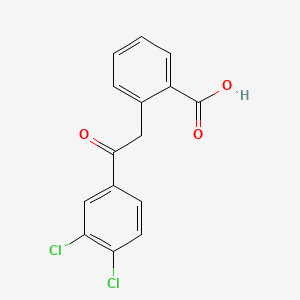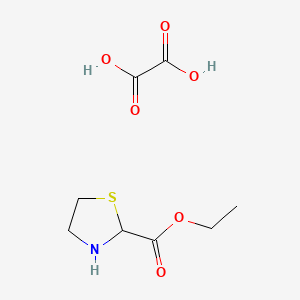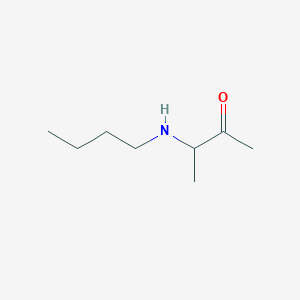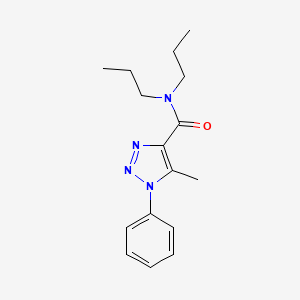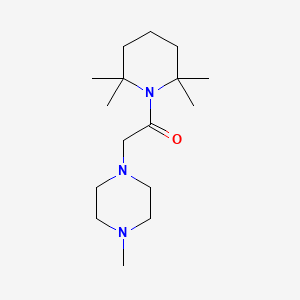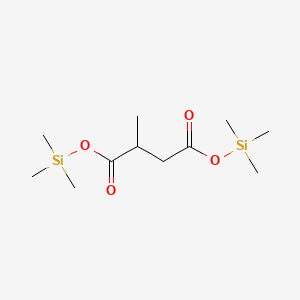
Butanedioic acid, methyl-, bis(trimethylsilyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, methyl-, bis(trimethylsilyl) ester, also known as succinic acid, bis(trimethylsilyl) ester, is an organic compound with the molecular formula C10H22O4Si2. It is a derivative of succinic acid where the hydrogen atoms of the carboxyl groups are replaced by trimethylsilyl groups. This compound is often used in organic synthesis and analytical chemistry due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Butanedioic acid, methyl-, bis(trimethylsilyl) ester can be synthesized through the reaction of succinic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:
Succinic acid+2(Trimethylsilyl chloride)→Butanedioic acid, methyl-, bis(trimethylsilyl) ester+2HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems.
化学反応の分析
Types of Reactions
Butanedioic acid, methyl-, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield succinic acid and trimethylsilanol.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are commonly used to hydrolyze the compound.
Substitution: Reagents such as alcohols, amines, or thiols can be used under mild conditions to replace the trimethylsilyl groups.
Major Products
Hydrolysis: Succinic acid and trimethylsilanol.
Substitution: Various substituted succinic acid derivatives depending on the nucleophile used.
科学的研究の応用
Butanedioic acid, methyl-, bis(trimethylsilyl) ester has several applications in scientific research:
Analytical Chemistry: It is used as a derivatizing agent to increase the volatility of compounds for gas chromatography and mass spectrometry analysis.
Organic Synthesis: The compound serves as a protecting group for carboxylic acids, facilitating various synthetic transformations.
Biological Studies: It is used in the study of metabolic pathways involving succinic acid and its derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of butanedioic acid, methyl-, bis(trimethylsilyl) ester involves the reactivity of the trimethylsilyl groups. These groups can be easily cleaved under mild conditions, releasing the active succinic acid moiety. The trimethylsilyl groups also increase the compound’s volatility, making it suitable for analytical applications.
類似化合物との比較
Similar Compounds
Butanedioic acid, bis(trimethylsilyl) ester: Similar in structure but without the methyl group.
2-Butenedioic acid, bis(trimethylsilyl) ester:
Uniqueness
Butanedioic acid, methyl-, bis(trimethylsilyl) ester is unique due to the presence of both the methyl and trimethylsilyl groups, which confer specific reactivity and physical properties. This makes it particularly useful in applications requiring increased volatility and specific reactivity patterns.
特性
IUPAC Name |
bis(trimethylsilyl) 2-methylbutanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4Si2/c1-9(11(13)15-17(5,6)7)8-10(12)14-16(2,3)4/h9H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMWTEBQZKRCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4Si2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346935 |
Source


|
| Record name | Bis(trimethylsilyl) 2-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.48 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55557-26-1 |
Source


|
| Record name | Bis(trimethylsilyl) 2-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
